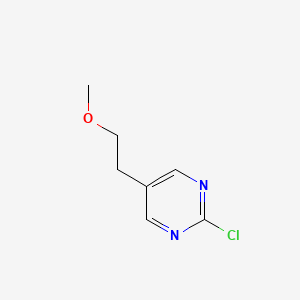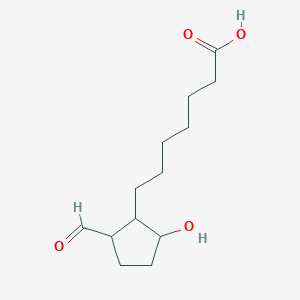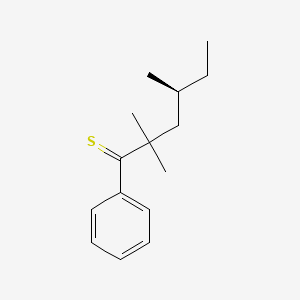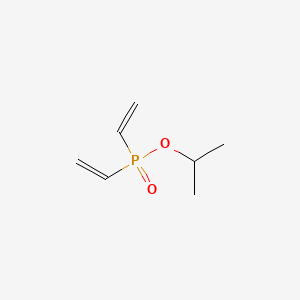
Phosphinic acid, diethenyl-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, diethenyl-, isopropyl ester is an organophosphorus compound with the molecular formula C7H13O2P. It is a type of phosphinic acid ester, which are compounds where the hydrogen atom of the phosphinic acid is replaced by an organic group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethenyl-, isopropyl ester can be synthesized through the esterification of phosphinic acid with isopropyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Another method involves the use of acyl chlorides or acid anhydrides to react with alcohols, producing esters under controlled conditions .
Industrial Production Methods
In industrial settings, the production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, diethenyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and isopropyl alcohol.
Oxidation: It can be oxidized to form phosphonic acids, which are important intermediates in various chemical processes.
Substitution: The ester group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products
Hydrolysis: Phosphinic acid and isopropyl alcohol.
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, diethenyl-, isopropyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphinic acid, diethenyl-, isopropyl ester involves its interaction with specific molecular targets. For example, it can inhibit proteolytic enzymes by binding to the active site and interfering with the enzyme’s function . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Phosphinic acid, diethenyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acid esters: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are more oxidized forms of phosphinic acid esters and have distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important subject of study in both academic and industrial research.
Propriétés
Numéro CAS |
52849-30-6 |
|---|---|
Formule moléculaire |
C7H13O2P |
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
2-bis(ethenyl)phosphoryloxypropane |
InChI |
InChI=1S/C7H13O2P/c1-5-10(8,6-2)9-7(3)4/h5-7H,1-2H2,3-4H3 |
Clé InChI |
QKMYZDGWYUQAFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)



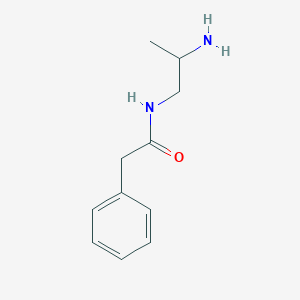
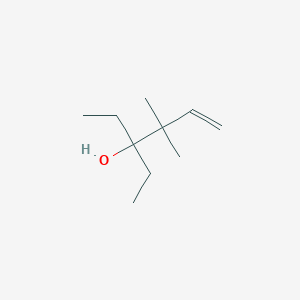
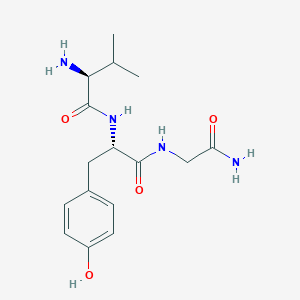

![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)

